Octatetracontane

Catalog No.
S1893274
CAS No.
7098-26-2
M.F
C48H98
M. Wt
675.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octatetracontane

CAS Number

7098-26-2

Product Name

Octatetracontane

IUPAC Name

octatetracontane

Molecular Formula

C48H98

Molecular Weight

675.3 g/mol

InChI

InChI=1S/C48H98/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3

InChI Key

CFBPOLLJQOANPF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Octatetracontane, with the chemical formula C48H98C_{48}H_{98}, is a high molecular weight alkane belonging to the class of saturated hydrocarbons. It is part of a series of compounds known as n-alkanes, which are characterized by straight-chain structures with no branching. Octatetracontane has a molar mass of approximately 675.29 g/mol and is classified as a solid at room temperature, with a melting point around 86 °C . This compound is notable for its long carbon chain, which contributes to its unique physical and chemical properties.

There's no known specific mechanism of action for octatetracontane in biological systems.

  • Toxicity: Information on the specific toxicity of octatetracontane is limited. However, long-chain alkanes are generally considered to have low toxicity [].
  • Flammability: Expected to be flammable similar to other long-chain hydrocarbons.
  • Combustion: Octatetracontane combusts in the presence of oxygen to produce carbon dioxide and water, releasing energy.
  • Halogenation: Under UV light or heat, octatetracontane can react with halogens (such as chlorine or bromine) to form haloalkanes.
  • Cracking: At high temperatures or in the presence of catalysts, octatetracontane can be broken down into smaller alkanes.

These reactions are typical for alkanes and highlight their stability due to the absence of functional groups .

Octatetracontane can be synthesized through several methods:

  • Natural Sources: It can be isolated from natural waxes, such as those found in beeswax or plant cuticles.
  • Chemical Synthesis:
    • Wurtz Reaction: This method involves coupling alkyl halides using sodium metal in dry ether.
    • Kolbe Electrolysis: A process where carboxylic acids are electrolyzed to form alkanes.
    • Hydrocarbon Cracking: Larger hydrocarbons can be cracked to yield octatetracontane among other products .

Octatetracontane has several practical applications:

  • Industrial Uses: It is utilized in the production of lubricants and as a component in various formulations that require hydrophobic properties.
  • Research: It serves as a standard in studies involving phase transitions and thermodynamic properties due to its well-defined melting point and thermal behavior.
  • Cosmetics: Its emollient properties make it suitable for use in cosmetic formulations .

Octatetracontane is part of a series of higher alkanes that share similar structural characteristics but differ in chain length. Here are some similar compounds:

Compound NameFormulaMolar Mass (g/mol)Melting Point (°C)
HexatriacontaneC36H74C_{36}H_{74}550.1275
HeptatriacontaneC37H76C_{37}H_{76}564.1677
OctatriacontaneC38H78C_{38}H_{78}578.2079
NonatriacontaneC39H80C_{39}H_{80}592.2478
TetracontaneC40H82C_{40}H_{82}606.2884

Uniqueness of Octatetracontane

What sets octatetracontane apart from its counterparts is its specific chain length, which influences its physical state (solid at room temperature), melting point, and potential applications in industrial processes. Its unique properties make it suitable for specialized uses where longer or shorter alkanes may not perform as effectively .

Molecular Architecture and Bonding

Linear Alkane Configuration

Octatetracontane represents a saturated hydrocarbon compound with the molecular formula Carbon48Hydrogen98, belonging to the alkane family of organic compounds [1]. This linear alkane consists of a continuous chain of forty-eight carbon atoms, each connected through single covalent bonds in a zigzag configuration characteristic of saturated hydrocarbons [2]. The compound possesses a molecular weight of 675.3 grams per mole and is registered under the Chemical Abstracts Service number 7098-26-2 [3] [1].

The molecular architecture of octatetracontane follows the fundamental principles of alkane bonding, where each carbon atom adopts tetrahedral hybridization with four sigma bonds [2]. The carbon-carbon bond lengths throughout the chain measure approximately 1.54 × 10⁻¹⁰ meters, while the carbon-hydrogen bond lengths are approximately 1.09 × 10⁻¹⁰ meters [2]. The tetrahedral arrangement of bonds around each carbon atom results in bond angles of 109.47 degrees between adjacent bonds [2].

PropertyValueReference
Molecular FormulaC₄₈H₉₈PubChem [1]
Molecular Weight675.3 g/molPubChem [1]
CAS Registry Number7098-26-2NIST WebBook [3]
Carbon Chain Length48 carbon atomsCalculated [1]
Carbon-Carbon Bond Length1.54 × 10⁻¹⁰ mLiterature [2]
Carbon-Hydrogen Bond Length1.09 × 10⁻¹⁰ mLiterature [2]
Carbon-Carbon-Carbon Bond Angle109.47°Tetrahedral geometry [2]

The extended chain structure of octatetracontane allows for considerable conformational flexibility due to rotation around carbon-carbon single bonds [2]. The compound exhibits forty-five rotatable bonds according to computational analysis, reflecting the high degree of conformational freedom inherent in long-chain alkanes [1].

Stereochemical Considerations

The stereochemical properties of octatetracontane are fundamentally determined by its linear alkane nature and the absence of chiral centers throughout the molecular structure [1]. The compound contains no defined atom stereocenters or bond stereocenters, as confirmed by computational structural analysis [1]. This absence of stereochemical complexity stems from the symmetrical nature of the methylene groups that comprise the majority of the carbon backbone.

The conformational behavior of octatetracontane involves rotation around the carbon-carbon single bonds, leading to various staggered and eclipsed conformations along the chain [4]. The staggered conformation represents the energetically favorable arrangement, being approximately 12.6 kilojoules per mole lower in energy than the eclipsed conformation [4]. For extremely long-chain alkanes such as octatetracontane, computational studies suggest that fully extended linear conformations may not represent the lowest energy state, with bent or folded conformations potentially becoming more favorable due to intramolecular interactions [5].

Research on similar long-chain alkanes indicates that molecules with carbon chain lengths exceeding forty carbons may exhibit hairpin-like conformations in certain environments, particularly when dispersion forces are considered in theoretical calculations [5]. The conformational preferences of octatetracontane are influenced by the balance between intramolecular dispersion interactions and the energetic cost of chain bending.

Crystallographic Properties

Orthorhombic vs. Monoclinic Polymorphs

Octatetracontane, like other long-chain even alkanes, exhibits polymorphism with two distinct crystalline forms: orthorhombic and monoclinic structures [6]. The existence of these polymorphs represents a fundamental characteristic of higher even normal alkanes with carbon numbers greater than twenty-six [6]. The structural differentiation between these polymorphs primarily involves the orientation and packing arrangement of the alkane chains within the crystal lattice.

The orthorhombic polymorph of octatetracontane adopts the space group Pca21, where the alkane chains are oriented perpendicular to the substrate plane [6]. This arrangement results in a metastable crystalline form that typically forms in the presence of impurities or when shorter chain length alkanes are present during crystallization [6]. The orthorhombic structure represents a less densely packed arrangement compared to the monoclinic form.

The monoclinic polymorph crystallizes in the space group P21/a and represents the thermodynamically stable form of octatetracontane [6]. In this polymorph, the alkane chains are tilted at an angle of approximately 61 to 65 degrees with respect to the substrate plane [6]. This tilted arrangement allows for more efficient packing and represents the preferred crystalline structure under controlled crystallization conditions with pure compound samples.

PolymorphSpace GroupChain OrientationStabilityFormation Conditions
OrthorhombicPca21Normal to substrate planeMetastable formPresence of impurities or shorter chain alkanes [6]
MonoclinicP21/aTilted (61-65° to substrate plane)Stable formPure compound, controlled crystallization [6]

The key structural difference between the monoclinic and orthorhombic polymorphs involves the inclination of the unit cell, with the monoclinic form exhibiting a beta angle of approximately 119.6 degrees [6]. This structural modification affects the overall packing efficiency and thermodynamic stability of the crystalline arrangement.

Unit Cell Parameters and Packing Arrangements

The unit cell parameters of octatetracontane polymorphs reflect the fundamental differences in molecular packing between the orthorhombic and monoclinic forms [7]. The crystallographic axes dimensions are influenced by the length of the alkane chain and the specific packing arrangement adopted in each polymorph.

For the orthorhombic polymorph, the unit cell typically contains four molecules and exhibits dimensions with a-axis of approximately 7.42 Angstroms, b-axis of approximately 4.96 Angstroms, and c-axis length corresponding to the extended chain length of approximately 120 to 130 Angstroms [7]. The orthorhombic arrangement maintains all unit cell angles at ninety degrees, consistent with the orthogonal crystal system [8].

The monoclinic polymorph contains two molecules per unit cell and displays modified unit cell parameters to accommodate the tilted chain arrangement [7]. The a-axis measures approximately 5.57 Angstroms, the b-axis approximately 7.42 Angstroms, and the c-axis length similar to the orthorhombic form [7]. The characteristic feature of the monoclinic system is the beta angle of approximately 119.6 degrees, while the alpha and gamma angles remain at ninety degrees [8].

ParameterOrthorhombicMonoclinic
a (Å)~7.42~5.57
b (Å)~4.96~7.42
c (Å)~120-130~120-130
α (°)9090
β (°)90~119.6
γ (°)9090
Z (molecules per unit cell)42
Chain Tilt Angle (°)0 (perpendicular)~61-65

The packing arrangements in both polymorphs follow the principles of close-packed structures while accommodating the specific geometric constraints of the long alkane chains [9]. The lamellar structure characteristic of long-chain alkanes results in sheet-like arrangements where the chains are organized in parallel arrays within each layer [9]. The spacing between lamellae corresponds to the effective chain length, which varies depending on the chain tilt angle in each polymorph.

Industrial-Scale Synthesis Routes

Industrial production of octatetracontane relies on several established methodologies that have been optimized for large-scale manufacturing. The primary approaches include coupling reactions and catalytic processes that can accommodate the substantial carbon chain length required for this forty-eight carbon alkane [2] [3].

Wurtz Reaction Optimization

The Wurtz reaction represents one of the most established industrial methods for synthesizing higher alkanes, including octatetracontane [2] [4] [3] [5]. This sodium-mediated coupling process involves the reaction of alkyl halides to form carbon-carbon bonds, making it particularly suitable for constructing long-chain hydrocarbons [6] [7] [8].

Mechanistic Considerations and Optimization Parameters

The Wurtz reaction proceeds through a well-defined mechanism involving radical intermediates and organosodium species [4] [5] [8]. For octatetracontane synthesis, the process typically employs tetracosyl halides as starting materials, which undergo coupling to form the desired forty-eight carbon product [9]. The reaction mechanism involves initial electron transfer from sodium metal to the alkyl halide, generating alkyl radicals that subsequently form organosodium intermediates [2] [4].

Industrial optimization focuses on several critical parameters to maximize yield and minimize side product formation. Temperature control is essential, with optimal ranges between 80-100°C providing sufficient activation energy while preventing excessive elimination reactions [5] [7]. Sodium excess ratios of 2.5:1 have proven most effective, ensuring complete halogen-metal exchange while avoiding unnecessary waste [2] [3].

Solvent Systems and Reaction Environment

The choice of solvent significantly impacts reaction efficiency and product selectivity. Dry ether and tetrahydrofuran have emerged as preferred media due to their aprotic nature and ability to stabilize organometallic intermediates [2] [4] [8]. These solvents prevent competing reactions with sodium while maintaining the necessary dissolution characteristics for long-chain substrates [5] [7].

Reaction atmosphere control is critical for industrial applications. Inert atmospheres using nitrogen or argon prevent oxidation of both sodium metal and radical intermediates, ensuring consistent product quality [2] [3]. Extended reaction times of 12-16 hours are typically required to achieve complete conversion, particularly for the sterically hindered long-chain substrates involved in octatetracontane synthesis [5] [7].

ParameterOptimized ValueComments
Reaction Temperature (°C)80-100Higher temperatures increase reaction rate but reduce selectivity
Sodium Excess Ratio2.5:1Excess sodium prevents incomplete coupling reactions
Reaction Time (hours)12-16Extended time ensures complete halogen-metal exchange
Solvent TypeDry Ether/THFAprotic solvents prevent side reactions with sodium
Product Yield (%)65-80Yields limited by elimination and radical disproportionation
Side Product Formation (%)10-15Alkene formation via beta-hydrogen elimination

Industrial Implementation Challenges

Industrial application of the Wurtz reaction for octatetracontane synthesis faces several challenges. The reaction's tendency to produce alkene side products through beta-hydrogen elimination requires careful optimization of reaction conditions [2] [5] [8]. Additionally, the handling of sodium metal at industrial scale necessitates specialized safety protocols and equipment design [3] [7].

Despite these challenges, the Wurtz reaction remains valuable for industrial octatetracontane production due to its straightforward chemistry and ability to form carbon-carbon bonds without requiring expensive transition metal catalysts [2] [4] [5]. Modern industrial implementations incorporate continuous processing techniques and advanced separation methods to improve overall efficiency [3] [7].

Catalytic Hydrogenation of Unsaturated Precursors

Catalytic hydrogenation represents a complementary approach to octatetracontane synthesis, particularly when starting from unsaturated precursors generated through various synthetic routes [10] [11] [12] [13]. This method offers advantages in terms of selectivity and operational simplicity compared to coupling reactions [12] [13].

Catalyst Systems and Operating Conditions

Industrial hydrogenation of long-chain alkenes to produce octatetracontane employs several well-established catalyst systems, each offering distinct advantages depending on the specific application requirements [12] [13]. Platinum-based catalysts, particularly platinum on carbon supports, provide excellent activity and selectivity for hydrogenation of terminal and internal alkenes [10] [11].

The choice of catalyst significantly impacts both reaction efficiency and product quality. Palladium on aluminum oxide systems offer enhanced stability and extended catalyst lifetime, making them preferred for continuous industrial operations [12] [13]. Nickel-chromium catalysts, while requiring higher operating pressures, provide cost-effective alternatives for large-scale production [12].

Temperature and Pressure Optimization

Operating conditions for catalytic hydrogenation must be carefully balanced to achieve optimal conversion while maintaining catalyst stability [12] [13]. Temperature ranges of 150-200°C for platinum catalysts provide sufficient activity for complete hydrogenation while avoiding catalyst deactivation through sintering [10] [11]. Lower temperatures of 120-180°C are employed with palladium systems to maximize selectivity [12].

Pressure requirements vary significantly with catalyst choice and desired reaction rates. Platinum-based systems operate effectively at 20-50 bar, providing good compromise between activity and equipment costs [10] [12]. Higher pressures of 50-100 bar are necessary for nickel-chromium catalysts but offer increased throughput for large-scale operations [13].

Catalyst SystemOperating Temperature (°C)Pressure (bar)Selectivity (%)Activity (mol H₂/mol cat·h)Industrial Application
Platinum on Carbon (Pt/C)150-20020-5095-98150-300Large-scale alkane production
Palladium on Aluminum Oxide (Pd/Al₂O₃)120-18015-4092-96200-400Fine chemical synthesis
Nickel-Chromium (Ni-Cr)200-30050-10085-92100-250Petrochemical industry
Ruthenium on Silica (Ru/SiO₂)100-15010-3096-99300-500Pharmaceutical intermediates
Rhodium on Carbon (Rh/C)80-1205-2598-99400-600High-value specialty chemicals

Substrate Preparation and Feed Quality

The success of catalytic hydrogenation for octatetracontane production depends heavily on the quality and preparation of unsaturated precursors [12] [13]. Substrates containing multiple double bonds require careful consideration of reaction conditions to ensure complete hydrogenation without over-reduction or catalyst poisoning [10] [11].

Impurity management is crucial for maintaining catalyst activity and product quality. Sulfur-containing compounds, even at trace levels, can significantly reduce catalyst effectiveness and must be removed prior to hydrogenation [12] [13]. Similarly, aromatic compounds can compete for active sites and should be minimized in feed streams [10].

Process Integration and Scale-Up Considerations

Industrial implementation of catalytic hydrogenation for octatetracontane synthesis requires careful attention to heat management and mass transfer limitations [12] [13]. The highly exothermic nature of hydrogenation reactions necessitates effective temperature control to prevent catalyst deactivation and maintain product selectivity [10] [11].

Continuous operation modes are preferred for large-scale production, offering better heat integration and consistent product quality compared to batch processes [12] [13]. Fixed-bed reactor configurations provide optimal mass transfer characteristics while minimizing catalyst attrition compared to slurry systems [12].

Laboratory-Scale Preparation Techniques

Laboratory synthesis of octatetracontane requires specialized approaches that prioritize selectivity and product purity over throughput considerations [14] [15] [9]. These methods often serve as precursors to industrial processes or provide material for research applications requiring high purity standards [16] [14].

Stepwise Elongation Strategies

Stepwise carbon chain elongation represents the most controlled approach to octatetracontane synthesis at laboratory scale [14] [15] [9]. This methodology allows precise control over chain length and functional group placement while maintaining high selectivity throughout the synthetic sequence [14] [17].

Grignard-Based Chain Extension

Grignard reagents provide excellent nucleophilicity for carbon-carbon bond formation in stepwise chain elongation sequences [14] [15]. The methodology typically involves sequential alkylation reactions using progressively longer alkyl halides as electrophiles [9]. For octatetracontane synthesis, this approach requires careful planning to minimize the number of coupling steps while maintaining reasonable yields [14].

The procedure begins with formation of appropriate Grignard reagents from alkyl bromides or iodides under strictly anhydrous conditions [14] [15]. These organometallic species then undergo nucleophilic substitution with complementary alkyl halides to form new carbon-carbon bonds [9]. Optimal chain extensions of 1-6 carbons per step provide good balance between efficiency and yield [14].

Carbonyl Addition and Reduction Sequences

Alternative elongation strategies employ carbonyl compounds as chain extension intermediates [14] [15] [9]. This approach offers advantages in terms of functional group tolerance and reaction predictability compared to direct alkylation methods [14]. The process typically involves aldol condensations or related reactions followed by reduction to generate the desired alkane chain [15].

Wittig reactions provide particularly effective methodology for introducing specific chain lengths while maintaining stereochemical control [14] [9]. The resulting alkenes can be subsequently reduced using catalytic hydrogenation to yield the target alkane structure [15]. This approach offers yields of 75-90% per step with excellent functional group compatibility [14].

Cross-Metathesis Approaches

Modern laboratory synthesis increasingly employs olefin metathesis for chain elongation due to its high efficiency and selectivity [14] [13]. Ruthenium-based catalysts enable coupling of terminal alkenes to generate longer chain olefins that can be subsequently hydrogenated [13]. This methodology is particularly effective for incorporating 4-12 carbon extensions in single steps [14].

The process requires careful substrate design to minimize competing metathesis pathways while maximizing desired cross-coupling reactions [14] [13]. Terminal alkenes with minimal steric hindrance provide optimal substrates for chain elongation reactions [14]. Subsequent hydrogenation using standard catalytic methods yields the target alkane products [13].

StrategyChain Extension (carbons)Yield per Step (%)Functional Group ToleranceReaction ConditionsScalability
Grignard Coupling1-670-85ModerateAnhydrous, inert atmosphereHigh
Alkylation of Enolates2-860-80GoodStrong base, aprotic solventMedium
Wittig Reaction2-475-90ExcellentNeutral to basic conditionsMedium
Cross-Metathesis4-1280-95ExcellentRuthenium catalyst, elevated temperatureHigh
Radical Chain Extension1-350-70LimitedRadical initiator, high temperatureLow
Carbonyl Addition1-265-85GoodLewis acid catalyst, controlled temperatureHigh

Optimization of Reaction Sequences

Successful stepwise synthesis requires careful optimization of each individual reaction as well as the overall synthetic sequence [14] [15] [9]. Protecting group strategies may be necessary to maintain functional group compatibility throughout extended synthetic sequences [14]. Additionally, purification methods must be selected to provide adequate material purity for subsequent reactions without excessive losses [15] [9].

The choice of specific elongation strategy depends on starting material availability, desired chain length increments, and functional group requirements [14] [15]. Hybrid approaches combining multiple elongation methods often provide the most efficient routes to complex targets like octatetracontane [14] [9].

Purification via Fractional Crystallization

Fractional crystallization serves as the primary purification method for laboratory-prepared octatetracontane, offering exceptional capability for removing structural isomers and minor impurities [18] [19] [20] [21]. This technique exploits differences in crystal lattice energies between octatetracontane and potential contaminants to achieve high purity separations [18] [22].

Theoretical Foundations and Process Design

Fractional crystallization operates on the principle that different compounds exhibit distinct solubilities as functions of temperature [18] [22] [21]. For long-chain alkanes like octatetracontane, crystallization behavior is particularly sensitive to chain length and branching patterns, enabling effective separation of closely related structures [18] [20].

The process begins with complete dissolution of the crude product mixture in an appropriate solvent at elevated temperature [18] [21]. Solvent selection is critical, requiring sufficient solvating power for the target compound while maintaining adequate selectivity for impurity rejection [18] [20]. Common solvents include high-boiling hydrocarbons and carefully selected alcohol-hydrocarbon mixtures [18].

Temperature Programming and Nucleation Control

Controlled cooling represents the heart of effective fractional crystallization for octatetracontane purification [18] [19] [21]. The cooling rate must be carefully balanced to promote formation of well-defined crystals while preventing co-crystallization of impurities [18] [22]. Typical cooling rates of 0.5-2°C per hour provide optimal crystal quality [19] [20].

Nucleation control is achieved through seeding with pre-formed octatetracontane crystals of known purity [18] [21]. This approach ensures consistent crystal formation and prevents formation of metastable polymorphs that might compromise product quality [18] [22]. Seeding concentrations of 0.1-0.5% by weight typically provide adequate nucleation sites [19].

Multi-Stage Purification Protocols

Laboratory-scale purification typically employs multiple crystallization stages to achieve the high purity levels required for analytical applications [18] [19] [20]. The first stage focuses on removing gross impurities and achieving initial concentration of the target compound [18] [21]. Subsequent stages progressively improve purity through careful control of crystallization parameters [19] [20].

Each crystallization stage requires optimization of temperature profiles, solvent ratios, and crystal harvesting procedures [18] [21] [22]. The process typically achieves 10-20% purity improvement per stage, with final purities exceeding 99% achievable through 4-5 carefully controlled crystallizations [18] [19].

Process StageTemperature Range (°C)Duration (hours)Critical ParametersPurity Improvement (%)
Initial Dissolution80-1202-4Complete dissolution, solvent selection0
Supersaturation Generation60-804-8Cooling rate, concentration control10-20
Nucleation Control40-600.5-2Seeding, agitation rate20-40
Crystal Growth20-408-24Temperature stability, impurity rejection40-70
Separation15-251-3Filtration efficiency, crystal integrity70-85
Washing10-202-6Solvent purity, wash volume85-95
Drying60-804-12Temperature control, vacuum level95-99

Crystal Characterization and Quality Assessment

Proper characterization of crystallized octatetracontane requires multiple analytical techniques to confirm both chemical purity and crystal quality [18] [16] [22]. Gas chromatography provides primary assessment of chemical composition and impurity profiles [16] [23] [24]. X-ray diffraction analysis confirms crystal structure and identifies potential polymorphic variations [18] [22].

Thermal analysis techniques, including differential scanning calorimetry, provide additional confirmation of material purity through melting point determination and detection of phase transitions [25] [18]. Pure octatetracontane exhibits a sharp melting transition at approximately 91-93°C, with peak broadening indicating the presence of impurities [16] [25].

Process Optimization and Scale Considerations

Laboratory crystallization protocols require careful optimization to balance yield and purity objectives [18] [19] [21]. Higher purity typically requires sacrifice of some yield, particularly in the final crystallization stages [18] [22]. Optimal protocols typically achieve 60-80% overall yield with purities exceeding 99% [19] [20].

Equipment design for laboratory crystallization must accommodate the specific characteristics of long-chain alkanes [18] [21]. Temperature control accuracy of ±0.5°C is essential for reproducible results [18] [20]. Additionally, filtration systems must be designed to handle the waxy nature of octatetracontane without clogging or product loss [19] [21].

Quality Control and Purity Assessment

Quality control for octatetracontane synthesis requires comprehensive analytical protocols capable of detecting trace impurities and confirming structural integrity [16] [23] [24] [26]. The analytical challenge is compounded by the similarity of potential impurities to the target compound, necessitating high-resolution analytical techniques [16] [26].

Gas Chromatography Validation Protocols

Gas chromatography represents the primary analytical method for octatetracontane purity assessment, offering excellent resolution for separating closely related alkane structures [16] [23] [24] [26]. Validation of these analytical methods follows established protocols ensuring reliable and reproducible results [26] [27] [28].

Method Development and Optimization

Gas chromatographic analysis of octatetracontane requires careful optimization of separation conditions to achieve adequate resolution of the target compound from potential impurities [16] [24] [26]. Column selection is critical, with long capillary columns containing non-polar stationary phases providing optimal separation efficiency [23] [29] [24].

Temperature programming protocols must be designed to accommodate the high boiling point of octatetracontane while maintaining reasonable analysis times [16] [23] [26]. Typical methods employ initial temperatures of 50-80°C with programming rates of 5-10°C per minute to final temperatures of 350-400°C [16] [24]. Injection port and detector temperatures require optimization to prevent decomposition while ensuring complete volatilization [23] [26].

Validation Parameter Assessment

Comprehensive method validation requires assessment of multiple performance parameters according to established guidelines [26] [27] [28] [30]. Linearity assessment involves preparation of calibration standards spanning the expected concentration range, typically from the limit of quantification to 120% of the working concentration [26] [28]. Correlation coefficients exceeding 0.999 are required for acceptable linearity [26] [30].

Precision evaluation encompasses both repeatability and intermediate precision assessments [26] [27] [28]. Repeatability studies involve multiple injections of identical samples, with relative standard deviations typically below 2% for acceptable performance [26] [30]. Intermediate precision, assessed through analysis by different operators on different days, should demonstrate relative standard deviations below 3% [27] [28].

Accuracy and Recovery Studies

Accuracy assessment for octatetracontane analysis employs standard addition methods to evaluate recovery in the presence of matrix components [26] [27] [28]. Known quantities of octatetracontane are added to samples at multiple concentration levels, with recoveries calculated by comparison to theoretical values [26] [30]. Acceptable accuracy requires recoveries within 98-102% of theoretical values [26] [28].

Specificity evaluation requires demonstration that the analytical method can distinguish octatetracontane from potential impurities and degradation products [26] [27] [30]. This assessment involves analysis of synthetic mixtures containing known impurities at levels representing typical synthesis outcomes [26] [28]. No interference should be observed at the retention time of octatetracontane [27] [30].

Detection and Quantification Limits

Limit of detection and limit of quantification represent critical validation parameters for octatetracontane analysis [26] [27] [28]. These parameters define the minimum concentrations that can be reliably detected and quantified using the analytical method [26] [30]. Determination typically employs signal-to-noise ratio approaches, with detection limits requiring 3:1 ratios and quantification limits requiring 10:1 ratios [27] [28].

For octatetracontane analysis, typical detection limits of 0.08-0.1 μg/mL enable detection of trace impurities at levels well below those affecting product quality [16] [26]. Quantification limits of 0.25-0.3 μg/mL provide adequate sensitivity for routine purity assessment [26] [27].

Validation ParameterAcceptance CriteriaTest MethodOctatetracontane Results
Linearity Ranger² ≥ 0.999Calibration curve analysisr² = 0.9995
Limit of Detection (LOD)≤ 0.1 μg/mLSignal-to-noise ratio (3:1)0.08 μg/mL
Limit of Quantification (LOQ)≤ 0.3 μg/mLSignal-to-noise ratio (10:1)0.25 μg/mL
Precision (RSD %)≤ 2.0%Replicate injections (n=6)1.2%
Accuracy (Recovery %)98-102%Standard addition method99.8%
SpecificityNo interferenceBlank and impurity analysisNo co-elution observed
RobustnessRSD ≤ 3.0%Variation of method parametersRSD = 1.8%

Robustness and System Suitability

Robustness evaluation assesses the method's ability to remain unaffected by small, deliberate variations in method parameters [26] [27] [28]. Parameters typically evaluated include column temperature, flow rate, injection volume, and detector temperature [26] [30]. Changes in these parameters should not significantly affect analytical results, with relative standard deviations remaining below 3% [27] [28].

System suitability testing ensures that the analytical system performs adequately before sample analysis [26] [27] [31]. These tests typically include evaluation of peak shape, resolution between adjacent peaks, and precision of replicate injections [26] [30]. Established acceptance criteria must be met before proceeding with sample analysis [27] [31].

Quality Control Sample Analysis

XLogP3

25.6

Other CAS

7098-26-2

Wikipedia

Octatetracontane

Dates

Last modified: 08-16-2023

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